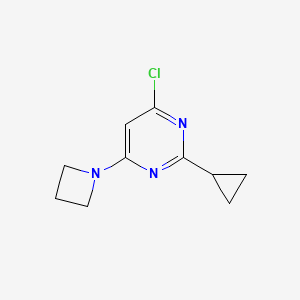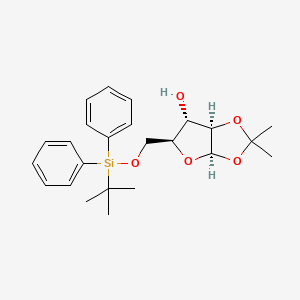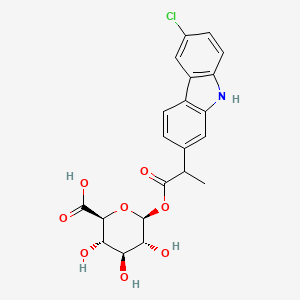![molecular formula C5H12ClNO2S2 B1365170 3-[(2-氨基乙基)二硫]丙酸盐酸盐 CAS No. 351422-31-6](/img/structure/B1365170.png)
3-[(2-氨基乙基)二硫]丙酸盐酸盐
描述
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is a chemical compound with the molecular formula C5H11NO2S2·HCl. It is known for its bifunctional nature, containing both an amine and a carboxylic acid group, connected by a disulfide bond. This compound is often used in biochemical and pharmaceutical research due to its ability to form reversible disulfide bonds, making it a valuable tool in various applications.
科学研究应用
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study protein-protein interactions and protein conformational changes.
Biology: Employed in the synthesis of antibody-drug conjugates (ADCs) due to its cleavable disulfide bond.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用机制
Target of Action
The primary target of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, also known as Aminoethyl-SS-propionic acid, is the antibody in Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
Aminoethyl-SS-propionic acid acts as a linker in ADCs . It covalently links the antibody to the cytotoxic drug through its bifunctional structure. The amine group allows for conjugation to target molecules, while the cleavable disulfide bond enables controlled release under reducing conditions.
Biochemical Pathways
The biochemical pathway involved in the action of Aminoethyl-SS-propionic acid is the formation and degradation of ADCs . The compound forms a stable bond with the antibody and the cytotoxic drug, creating an ADC. Under reducing conditions within the target cell, the disulfide bond is cleaved, releasing the cytotoxic drug to exert its therapeutic effect.
Pharmacokinetics
The pharmacokinetic properties of Aminoethyl-SS-propionic acid are largely determined by the properties of the ADC it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC impact the bioavailability of the cytotoxic drug . .
Result of Action
The result of the action of Aminoethyl-SS-propionic acid is the targeted delivery of cytotoxic drugs to cancer cells . By forming a stable ADC, the cytotoxic drug is protected from premature degradation and non-specific distribution. Once the ADC reaches the target cell, the cytotoxic drug is released to exert its therapeutic effect.
Action Environment
The action of Aminoethyl-SS-propionic acid is influenced by the reducing environment within the target cell. The reducing conditions trigger the cleavage of the disulfide bond, releasing the cytotoxic drug. Other environmental factors that may influence the action, efficacy, and stability of Aminoethyl-SS-propionic acid include pH, temperature, and the presence of other biological molecules .
生化分析
Biochemical Properties
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride plays a significant role in biochemical reactions, primarily as a reversible immobilization or crosslinking reagent. It interacts with various enzymes, proteins, and other biomolecules through its terminal amine and carboxylic acid groups. The disulfide bonds in 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride can be cleaved using reducing agents such as dithiothreitol, allowing for controlled release of the linked biomolecules . This compound is often used to conjugate antibodies to cytotoxins in the synthesis of antibody-drug conjugates, facilitating targeted drug delivery .
Cellular Effects
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to covalently link biomolecules allows it to modulate protein-protein interactions and enzyme activities. This compound can affect cell function by altering the localization and activity of proteins within the cell. Additionally, the cleavable nature of its disulfide bonds enables the controlled release of linked molecules, which can impact cellular signaling and metabolic pathways .
Molecular Mechanism
The mechanism of action of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride involves its bifunctional structure, which allows it to form covalent bonds with target molecules. The terminal amine group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and other carbonyl compounds, while the disulfide bond can be cleaved under reducing conditions . This enables the compound to act as a linker in antibody-drug conjugates, facilitating the targeted delivery of cytotoxic agents to specific cells . The controlled release of the linked molecules under reducing conditions ensures that the cytotoxic agents are released only within the target cells, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride can change over time due to its stability and degradation properties. This compound is stable in solution at neutral and slightly acidic pH . Its disulfide bonds can be cleaved under reducing conditions, leading to the release of linked molecules. Long-term studies have shown that 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride can maintain its activity over extended periods, making it suitable for use in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the reaction of 3-mercaptopropionic acid with 2-aminoethanethiol. This reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine to form the disulfide bond.
Hydrochloride Formation: The resulting 3-[(2-Aminoethyl)dithio]propionic acid is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Water or ethanol
- Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of automated systems for precise control of reaction conditions.
- Purification steps such as crystallization or recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The terminal amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.
Conjugation: The compound can be used to form conjugates with proteins or other biomolecules through its amine and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: N-Hydroxysuccinimide (NHS) esters, carbodiimides such as EDC or HATU
Conjugation: Various coupling agents and crosslinkers
Major Products Formed
Oxidation: Cleaved disulfide bonds resulting in free thiol groups
Substitution: Amide bonds with various carboxylic acids or esters
Conjugation: Protein or biomolecule conjugates
相似化合物的比较
Similar Compounds
3-Mercaptopropionic acid: Lacks the aminoethyl group and disulfide bond, making it less versatile for crosslinking applications.
2-Aminoethanethiol: Contains the aminoethyl group but lacks the carboxylic acid and disulfide bond, limiting its use in conjugation reactions.
N-Hydroxysuccinimide (NHS) esters: Commonly used for amine-reactive crosslinking but do not offer the reversible disulfide bond feature.
Uniqueness
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is unique due to its bifunctional nature, combining an amine and a carboxylic acid group with a cleavable disulfide bond. This allows it to be used in a variety of applications, including reversible immobilization, protein conjugation, and the synthesis of antibody-drug conjugates, making it a versatile and valuable compound in scientific research.
属性
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2.ClH/c6-2-4-10-9-3-1-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGVEHVTSZTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


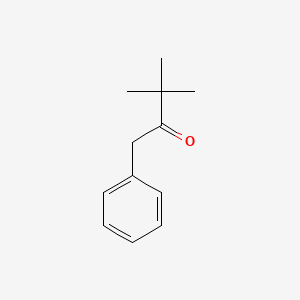
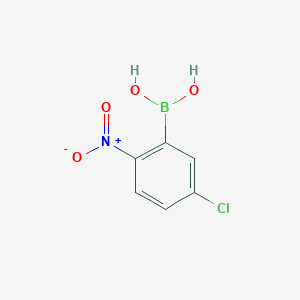
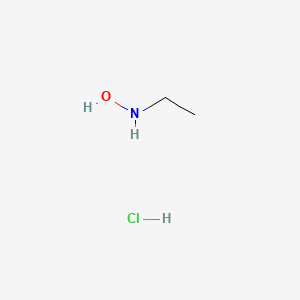
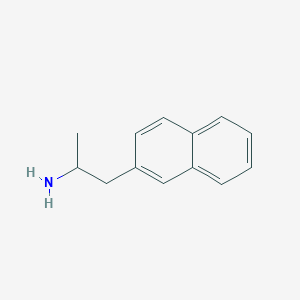
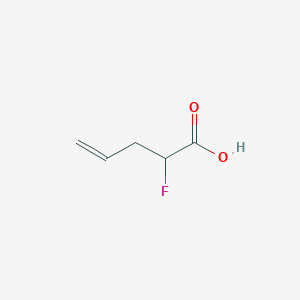
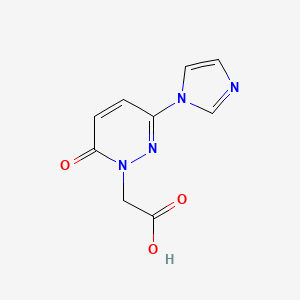
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
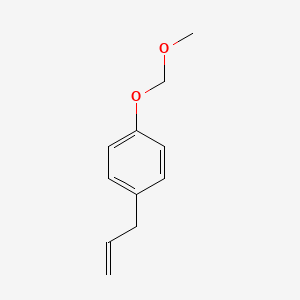
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)
